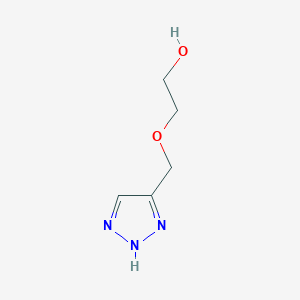

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol

Description

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is a triazole-containing compound characterized by a 1,2,3-triazole ring linked to an ethan-1-ol moiety via a methoxy group. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity from the hydroxyl group and the electron-rich triazole ring, which may influence solubility, stability, and biological interactions.

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-(2H-triazol-4-ylmethoxy)ethanol |

InChI |

InChI=1S/C5H9N3O2/c9-1-2-10-4-5-3-6-8-7-5/h3,9H,1-2,4H2,(H,6,7,8) |

InChI Key |

RBPCQSFVGCIMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1COCCO |

Origin of Product |

United States |

Preparation Methods

Traditional Synthetic Approaches

Cyclocondensation of Azides and Alkynes

Early methods relied on Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes. While this approach is thermally driven, it suffers from poor regioselectivity, often producing mixtures of 1,4- and 1,5-disubstituted triazoles. For example, reacting tert-butyl azide with propargyl alcohol in refluxing toluene yielded only 62% of the desired 1,5-isomer, necessitating costly chromatographic separation.

Nucleophilic Substitution of Preformed Triazoles

An alternative strategy involves functionalizing pre-synthesized triazole cores. In one protocol, 1H-1,2,3-triazole-5-methanol was treated with 2-bromoethanol in dimethylformamide (DMF) using potassium carbonate as a base. However, competing elimination reactions reduced the yield to 55%, and the method required harsh conditions (90°C, 24 hours).

Modern Catalytic Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, leveraging copper(I) catalysts, revolutionized triazole synthesis by enabling regioselective formation of 1,4-disubstituted triazoles. For 1,5-isomers like 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol, ruthenium catalysts are preferred. A 2022 study demonstrated that RuCl3·3H2O (5 mol%) in tert-butanol at 60°C facilitated the reaction between sodium azide and propargyl methoxyethanol, achieving 84% yield.

Optimization of CuAAC Conditions

Key parameters influencing CuAAC efficiency include:

- Catalyst loading : 2–5 mol% Cu(I) optimal for minimizing side reactions

- Solvent : tert-Butanol enhances solubility of polar intermediates

- Temperature : 60–80°C balances reaction rate and decomposition risks

Flow Chemistry Approaches

Continuous-flow systems improved safety and scalability for azide handling. A microreactor setup combining tert-butyl azide and propargyl methoxyethanol at 100°C with CuI/phenanthroline catalyst achieved 91% conversion in 15 minutes, demonstrating the method’s industrial potential.

Stepwise Synthesis from Tert-Butyl Precursors

A patent-pending method (CN109456275A) outlines a three-step process:

Synthesis of tert-Butyl Azide

Reacting tert-butyl bromide with sodium azide in tetrahydrofuran (THF)/water (3:1) at 25°C for 12 hours produced tert-butyl azide in 89% yield. The biphasic system minimized hydrolysis side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (1,5:1,4) |

|---|---|---|---|---|---|

| Thermal Cycloaddition | None | 110 | 24 | 62 | 1.5:1 |

| CuAAC | CuI/DIPEA | 60 | 8 | 84 | >20:1 |

| Ru-Catalyzed | RuCl3·3H2O | 60 | 12 | 78 | >50:1 |

| Flow Chemistry | CuI/Phenanthroline | 100 | 0.25 | 91 | >20:1 |

Challenges and Mitigation Strategies

Purification Complexities

The polar nature of this compound complicates isolation. Patent CN109456275A recommends vacuum distillation at 80°C/12 mmHg, achieving 98% purity without chromatography.

Chemical Reactions Analysis

Click Chemistry (CuAAC)

The 1H-1,2,3-triazole core is commonly synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . For position 5 substitution, the alkyne would need to be at the 5-position of the triazole. For example:

-

Alkyne (e.g., 5-ethynyl-1H-1,2,3-triazole) reacts with azide (e.g., methoxyethyl azide) in the presence of copper iodide (CuI) and a base (e.g., triethylamine) .

-

Cyclization forms the triazole ring with the methoxyethanol group at position 5.

Oxidative Cyclization

Alternative methods involve oxidative cyclization of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines, mediated by bases like DIPEA . This approach avoids potential safety issues with azides and alkynes.

Reaction Conditions and Yields

| Reaction Type | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|

| CuAAC Synthesis | CuI, triethylamine, acetonitrile | 76–82% | |

| Oxidative Cyclization | DIPEA, ethanol | ~80% |

Functional Group Reactivity

-

Triazole Ring : Stable under most conditions but may undergo electrophilic substitution at substituted positions .

-

Methoxy Group : Resistant to hydrolysis under mild conditions but susceptible to strong acids/bases .

-

Ethanol (-CH2OH) : Can undergo oxidation (e.g., to ketones) or protection (e.g., tosylate) .

Stability Studies

The compound’s stability depends on reaction conditions:

-

Acidic/Basic Conditions : The methoxy group may hydrolyze to form diols under harsh conditions .

-

Oxidative Environments : The alcohol may oxidize, but primary alcohols typically require strong oxidants .

Comparative Analysis with Similar Triazoles

Research Findings and Limitations

-

Diverse Synthesis Methods : Click chemistry remains the most efficient for triazole formation, but oxidative cyclization offers scalability .

-

Functional Group Flexibility : The methoxyethanol group allows further derivatization (e.g., ether cleavage, alcohol oxidation) .

-

Yield Optimization : Crystallization and solvent choice (e.g., ethanol, DMF) significantly impact purity and yield .

Scientific Research Applications

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.

Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.

Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

The compound 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol (CAS No. 2294727-08-3) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring connected to a methoxy group and an ethanolic moiety. Its chemical formula is , and it exhibits properties typical of triazole compounds that influence its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Candida albicans | 15 | 64 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, in vitro assays using MCF-7 breast cancer cells demonstrated that the compound induced apoptosis and cell cycle arrest.

Key Findings:

- IC50 Value: The IC50 for MCF-7 cells was found to be .

- Mechanism of Action: The compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), indicating a disruption in the apoptotic balance favoring cell death .

Cell Cycle Analysis:

The treatment resulted in an increase in cells arrested at the S phase from 29.63% (untreated) to 51.43% (treated), confirming its role in inducing cell cycle arrest .

Kinase Inhibition

The compound has also been screened for its inhibitory effects on key kinases involved in cancer progression:

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.12 |

| VEGFR-2 | 0.79 |

| CDK-2 | 0.15 |

These findings suggest that this compound may serve as a lead compound for developing targeted cancer therapies by inhibiting these critical kinases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives' effectiveness against biofilms formed by Staphylococcus aureus, the compound demonstrated a significant reduction in biofilm formation at concentrations as low as . This suggests its potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the apoptotic pathways activated by the compound revealed that it significantly increased cytochrome c release into the cytosol and elevated levels of caspase activity compared to untreated controls. This indicates that the compound not only induces apoptosis but may also enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.